molecular formula C24H18Cl2 B12580910 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene CAS No. 632339-33-4

1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene

Katalognummer: B12580910
CAS-Nummer: 632339-33-4
Molekulargewicht: 377.3 g/mol
InChI-Schlüssel: HSNQDEOBCJKPRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two chloromethyl groups attached to the naphthalene ring, along with two phenyl groups

Vorbereitungsmethoden

The synthesis of 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene typically involves the chloromethylation of naphthalene derivatives. One common method includes the reaction of naphthalene with paraformaldehyde and hydrogen chloride gas in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is usually conducted at elevated temperatures ranging from 60 to 90°C to achieve higher yields . Industrial production methods may involve similar chloromethylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and yield.

Analyse Chemischer Reaktionen

1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene has found applications in various scientific research fields:

Wirkmechanismus

The mechanism of action of 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound’s biological activity, such as its antimicrobial properties, is attributed to its ability to interact with and disrupt microbial cell membranes . The exact molecular targets and pathways involved in its biological effects are still under investigation.

Vergleich Mit ähnlichen Verbindungen

1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of chloromethyl and phenyl groups, providing versatile reactivity and potential for diverse applications.

Eigenschaften

CAS-Nummer

632339-33-4

Molekularformel

C24H18Cl2

Molekulargewicht

377.3 g/mol

IUPAC-Name

1,4-bis(chloromethyl)-2,3-diphenylnaphthalene

InChI

InChI=1S/C24H18Cl2/c25-15-21-19-13-7-8-14-20(19)22(16-26)24(18-11-5-2-6-12-18)23(21)17-9-3-1-4-10-17/h1-14H,15-16H2

InChI-Schlüssel

HSNQDEOBCJKPRF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C4)CCl)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.